molecular formula C22H15N3Na2O9S2 B13763756 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 6846-21-5

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B13763756
CAS No.: 6846-21-5
M. Wt: 575.5 g/mol
InChI Key: RDATXYOAATWVCR-UHFFFAOYSA-L
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Description

The compound 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt (CAS: 6406-75-3) is a structurally complex anthraquinone derivative. Its molecular formula is C₂₂H₁₅N₃Na₂O₉S₂, with a molar mass of 583.48 g/mol . The anthracene core is functionalized at the 1,6-positions with sulfonate groups, while the 5- and 8-positions are substituted with amino and acetylamino-phenylamino groups, respectively. The disodium salt configuration enhances aqueous solubility, making it suitable for applications in dyes, pharmaceuticals, or biochemical research .

Key structural features include:

  • Anthraquinone backbone: Provides planar aromaticity and redox activity.
  • Sulfonate groups (1,6-positions): Confer hydrophilicity and ionic character.

Properties

CAS No.

6846-21-5

Molecular Formula

C22H15N3Na2O9S2

Molecular Weight

575.5 g/mol

IUPAC Name

disodium;8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonate

InChI

InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

RDATXYOAATWVCR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. One common method includes the sulfonation of anthracene, followed by nitration and reduction to introduce the amino groups. The acetylamino group is then introduced through acetylation reactions. The final step involves the conversion to the disodium salt form to enhance solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by reduction and acetylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenes and quinones, which have applications in dye synthesis and as intermediates in organic synthesis .

Scientific Research Applications

1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. The sulfonic acid groups enhance its binding affinity to certain proteins, while the acetylamino and amino groups contribute to its reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally related anthraquinone sulfonates and their distinguishing features:

Compound Name CAS Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 6406-75-3 C₂₂H₁₅N₃Na₂O₉S₂ 1,6-SO₃⁻; 5-NH₂; 8-AcNH-Ph-NH Sulfonate, amine, acetylamino 583.48
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt 2150-60-9 C₁₄H₁₀N₂O₇S·Na 1,5-OH; 4,8-NH₂; 2-SO₃⁻ Hydroxyl, amine, sulfonate 373.29
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt N/A C₁₄H₈O₈S₂·2Na 1,5-SO₃⁻ Sulfonate 422.31
Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate 14835-74-6 C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃ 1,6-SO₃⁻; 5-NH₂; 8-Triazinyl-Ph-SO₃⁻ Sulfonate, amine, triazine 783.43
Disodium 5-amino-9,10-dihydro-6-methyl-8-[(4-methylsulphonatophenyl)amino]-9,10-dioxoanthracenesulphonate 83027-59-2 C₂₂H₁₆N₂Na₂O₈S₂ 1-SO₃⁻; 6-CH₃; 8-MeSO₃⁻-Ph-NH Sulfonate, methyl 594.54

Key Differences and Implications

Substituent Positions and Electronic Effects
  • The target compound’s 1,6-sulfonate groups create a symmetric charge distribution, while the 8-position’s acetylamino-phenylamino group introduces steric bulk and hydrogen-bonding capacity .
  • CAS 14835-74-6 () incorporates a reactive dichlorotriazine group, enabling covalent bonding to cellulose or proteins—a feature critical in textile dyes .
Solubility and Ionic Character
  • The trisodium salt (CAS 14835-74-6) exhibits higher solubility in polar solvents due to three sulfonate groups, whereas the target compound’s disodium form balances solubility with moderate ionic strength .
  • The methyl-substituted compound (CAS 83027-59-2) shows reduced hydrophilicity compared to the target compound, as methyl groups hinder water interaction .

Research Findings and Data Gaps

  • Stability Data: notes that 1,5-anthracenedisulfonic acid derivatives are prone to photodegradation, suggesting the target compound may share similar vulnerabilities .
  • Toxicity and Safety: No toxicity data is available for the target compound in the provided evidence, though sulfonated anthraquinones generally exhibit low acute toxicity .

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